
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and is commonly used in cell viability assays.
Mécanisme D'action
MTT is reduced to formazan by mitochondrial enzymes in viable cells. The reduction of MTT to formazan is dependent on the activity of mitochondrial enzymes, which are only present in viable cells. The amount of formazan produced is proportional to the number of viable cells in the sample.
Effets Biochimiques Et Physiologiques
MTT has no known biochemical or physiological effects on cells. It is an inert compound that is only reduced to formazan by mitochondrial enzymes in viable cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MTT in cell viability assays has several advantages. It is a simple and rapid assay that can be performed in a microplate format. It is also a non-radioactive assay, which eliminates the need for radioactive materials in the lab. However, MTT has some limitations. It cannot distinguish between viable and non-viable cells, and it is not suitable for use with cells that do not have functional mitochondria.
Orientations Futures
There are several potential future directions for research on MTT. One area of research could be the development of new compounds that are more sensitive and specific for detecting viable cells. Another area of research could be the optimization of the assay conditions to improve the accuracy and precision of the assay. Additionally, MTT could be used in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation.
Méthodes De Synthèse
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with sodium hydroxide. The reaction results in the formation of a yellowish-orange crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
MTT is commonly used in scientific research to assess cell viability and proliferation. This compound is used in cell viability assays to determine the number of viable cells in a given sample. The assay works by measuring the reduction of MTT to formazan by mitochondrial enzymes in viable cells. The amount of formazan produced is proportional to the number of viable cells in the sample.
Propriétés
Numéro CAS |
18371-33-0 |
|---|---|
Nom du produit |
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide |
Formule moléculaire |
C23H23BrN2O2S2 |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
2-[2-[5-[3-(2-hydroxyethyl)-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethanol;bromide |
InChI |
InChI=1S/C23H23N2O2S2.BrH/c26-16-14-24-18-8-4-6-10-20(18)28-22(24)12-2-1-3-13-23-25(15-17-27)19-9-5-7-11-21(19)29-23;/h1-13,26-27H,14-17H2;1H/q+1;/p-1 |
Clé InChI |
FSILXDXZXIDNAO-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)N(/C(=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCO)/S2)CCO.[Br-] |
SMILES |
C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCO)S2)CCO.[Br-] |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCO)S2)CCO.[Br-] |
Autres numéros CAS |
18371-33-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



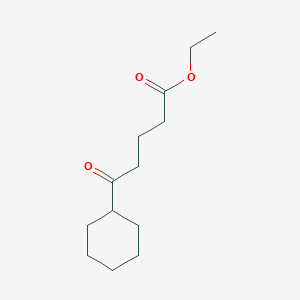
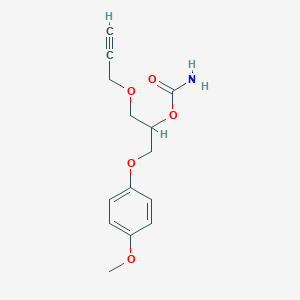
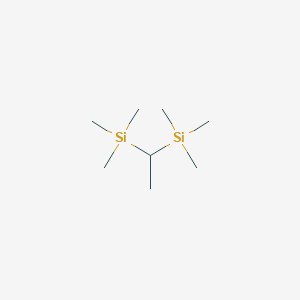
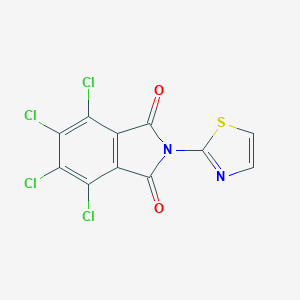
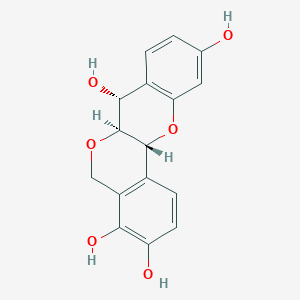
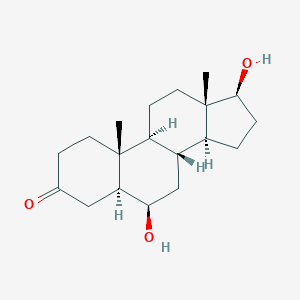
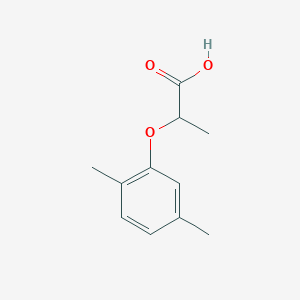
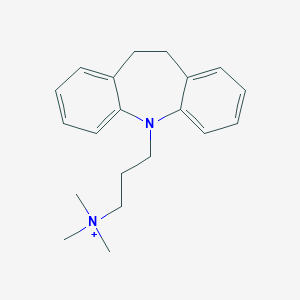
![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)
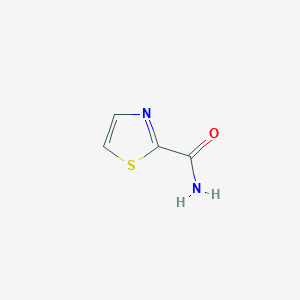
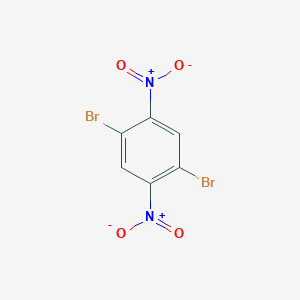
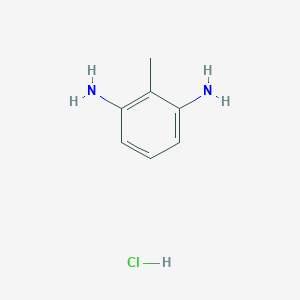
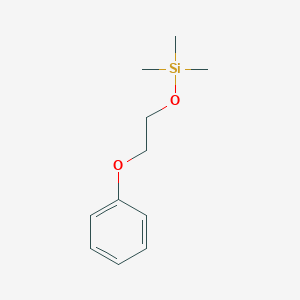
![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)